![molecular formula C12H14N2O4S2 B11605041 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid](/img/structure/B11605041.png)
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid is a complex organic compound with the molecular formula C12H14N2O4S2 and a molecular weight of 314.3806 . This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dioxothiolan ring through a thioxomethylamino group.
Vorbereitungsmethoden
The synthesis of 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid involves several steps, typically starting with the preparation of the dioxothiolan ring. This can be achieved through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The benzoic acid moiety is then introduced through a condensation reaction, often involving thiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound is known to generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death . This mechanism is particularly relevant in its potential anticancer activity, where it induces programmed cell death through pathways such as apoptosis and ferroptosis .
Vergleich Mit ähnlichen Verbindungen
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Ethyl acetoacetate: This compound is used in similar synthetic applications and undergoes comparable chemical reactions.
Vanillin acetate: Another compound used in organic synthesis with similar reactivity patterns.
Eigenschaften
Molekularformel |
C12H14N2O4S2 |
---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-[(1,1-dioxothiolan-3-yl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C12H14N2O4S2/c15-11(16)8-2-1-3-9(6-8)13-12(19)14-10-4-5-20(17,18)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,19) |
InChI-Schlüssel |
BJGHXGCBWSTMNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.